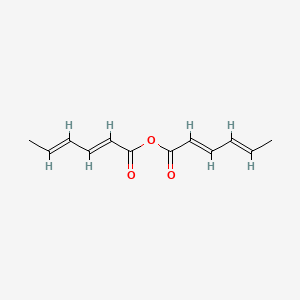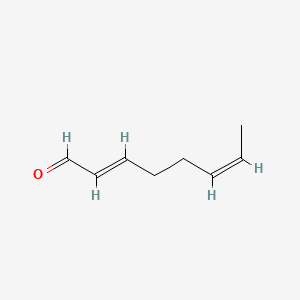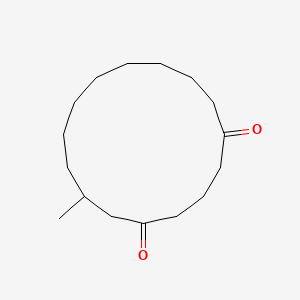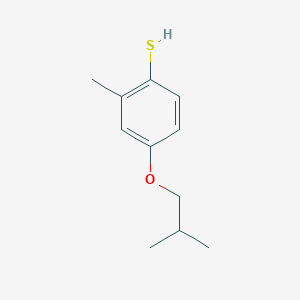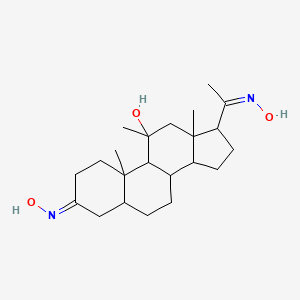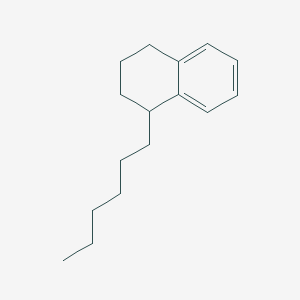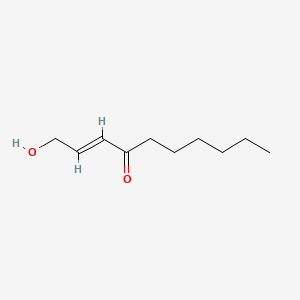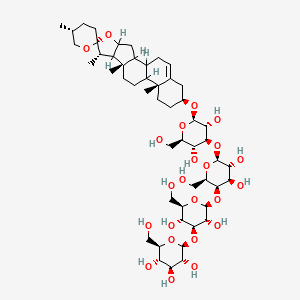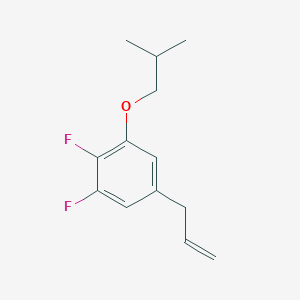![molecular formula C20H34O2Si B12643861 1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)
1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is a complex organic compound that features a naphthalene core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- typically involves multiple steps, starting with the preparation of the naphthalene coreFor example, the use of tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole can facilitate the formation of the silyl ether group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the silyl ether group.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while reduction would yield a simpler hydrocarbon structure.
科学的研究の応用
1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- involves its interaction with specific molecular targets. The silyl ether group can protect reactive sites during chemical reactions, allowing for selective modifications. The naphthalene core can interact with various biological molecules, potentially affecting biochemical pathways.
類似化合物との比較
Similar Compounds
1-Naphthalenepropanol, α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-: Similar structure but different functional groups.
6- { [Dimethyl (2-methyl-2-propanyl)silyl]oxy}-1- {3- [ (triisopropylsilyl)oxy]propyl}-1,2,3,4-tetrahydro-1-naphthalenol: Another compound with a silyl ether group.
特性
分子式 |
C20H34O2Si |
|---|---|
分子量 |
334.6 g/mol |
IUPAC名 |
3-[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]propan-1-ol |
InChI |
InChI=1S/C20H34O2Si/c1-19(2,3)23(5,6)22-17-10-11-18-16(15-17)9-7-12-20(18,4)13-8-14-21/h10-11,15,21H,7-9,12-14H2,1-6H3 |
InChIキー |
APSHEWQODXPMLT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


